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Compound of Interest

Compound Name: Olverembatinib dimesylate

Cat. No.: B591212 Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Olverembatinib dimesylate (formerly HQP1351) is a potent, third-generation, orally active

BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] It was developed to overcome the challenges of

resistance to earlier-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML),

particularly cases harboring the T315I "gatekeeper" mutation.[3][4] This mutation confers a high

degree of resistance to many first- and second-generation TKIs.[5] Olverembatinib exhibits

broad and potent inhibitory activity against wild-type BCR-ABL1 and a wide spectrum of

clinically relevant mutants.[2][6] Its mechanism involves binding to the ATP-binding site of the

BCR-ABL1 kinase domain, thereby blocking its activity and inhibiting the phosphorylation of

downstream signaling molecules essential for leukemic cell proliferation and survival.[3][7]

These application notes provide detailed protocols for preparing and utilizing olverembatinib
dimesylate in a research laboratory setting for in vitro cell-based assays.

2. Mechanism of Action

Olverembatinib is a pan-BCR-ABL1 inhibitor that effectively targets both the phosphorylated

and non-phosphorylated forms of the kinase.[1] In CML, the BCR-ABL1 fusion protein is

constitutively active, leading to the autophosphorylation of its tyrosine kinase domain. This

initiates a cascade of downstream signaling pathways, including the phosphorylation of crucial

adaptors and transcription factors like CRKL and STAT5.[6] The activation of these pathways

drives uncontrolled cell proliferation and survival. Olverembatinib directly inhibits the initial
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autophosphorylation step, effectively shutting down these pro-oncogenic signals and inducing

cell cycle arrest and apoptosis in sensitive cancer cells.[1][3] The drug has also demonstrated

inhibitory activity against other kinases such as KIT, SRC, FGFR, and PDGFRA.[8]
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Diagram 1: Olverembatinib's inhibition of the BCR-ABL1 signaling pathway.

3. In Vitro Inhibitory Activity

Olverembatinib has demonstrated potent antiproliferative effects across a range of leukemia

cell lines and against various BCR-ABL1 mutants. The half-maximal inhibitory concentration

(IC₅₀) values highlight its efficacy, particularly against the resistant T315I mutation.
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Target / Cell Line Mutation Status IC₅₀ (nM) Reference

Biochemical Assays

Bcr-Abl Kinase Wild-Type (WT) 0.34 [2][6]

Bcr-Abl Kinase T315I 0.68 [2][6]

Abl Kinase Q252H 0.15 [6]

Abl Kinase E255K 0.27 [6]

Abl Kinase M351T 0.29 [6]

Abl Kinase H396P 0.35 [6]

Cell-Based Assays

Ba/F3 Cells Bcr-Abl WT 1.0 [6]

Ku812 (CML) Bcr-Abl WT 0.13 [1]

K562 (CML) Bcr-Abl WT 0.21 [1]

K562R (CML)
Imatinib-Resistant

(Q252H)
4.5 [1]

SUP-B15 (Ph+ ALL) Bcr-Abl WT 2.5 [1]

4. Application Notes

4.1. Handling and Storage

Formulation: Olverembatinib is supplied as a dimesylate salt.

Storage: Store the solid compound at -20°C for long-term storage. Protect from light and

moisture.

Safety: Handle with care. Use appropriate personal protective equipment (PPE), including

gloves, a lab coat, and safety glasses.

4.2. Stock Solution Preparation It is recommended to prepare a high-concentration stock

solution in a suitable solvent like DMSO, which can then be diluted to the final concentration in
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cell culture media.

Solvent: Dimethyl sulfoxide (DMSO).

Procedure:

To prepare a 10 mM stock solution, add 1.38 mL of DMSO to 10 mg of olverembatinib
dimesylate (Molecular Weight: 724.77 g/mol ).

Vortex thoroughly to ensure the compound is fully dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store stock solution aliquots at -20°C or -80°C.

Note: When preparing the final working concentration in cell culture media, ensure the final

DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%). A

vehicle control (media with the same final concentration of DMSO) should always be

included in experiments.

4.3. Cell Line Selection The choice of cell line is critical for studying the effects of

olverembatinib.

T315I Mutant Models: Ba/F3 murine pro-B cells engineered to express human BCR-ABL1

with the T315I mutation are a standard model for assessing efficacy against this key

resistance mutation.[1]

Wild-Type CML Models: K562 and Ku812 are human CML cell lines that express wild-type

BCR-ABL1 and are sensitive to olverembatinib.[1]

Resistant Models: Imatinib-resistant cell lines, such as K562R, can be used to study activity

against other mutations.[1]

Culture Conditions: Culture all cell lines according to the supplier's recommendations (e.g.,

ATCC), typically using RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum
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(FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with

5% CO₂.

5. Experimental Protocols

5.1. Cell Viability Assay (MTT/XTT) This protocol outlines a standard method to determine the

IC₅₀ of olverembatinib by measuring its effect on cell proliferation and viability.

Experimental Workflow

1. Cell Seeding
Plate cells in 96-well plates

2. Drug Treatment
Add serial dilutions of Olverembatinib

3. Incubation
Incubate for 48-72 hours

4. Reagent Addition
Add MTT or XTT reagent

5. Final Incubation
Incubate for 2-4 hours

6. Measurement
Read absorbance on a plate reader

7. Data Analysis
Calculate % viability and plot dose-response curve to determine IC₅₀

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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